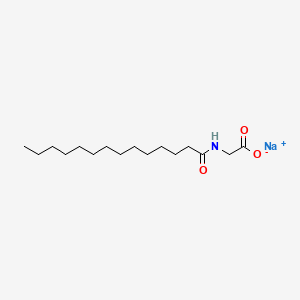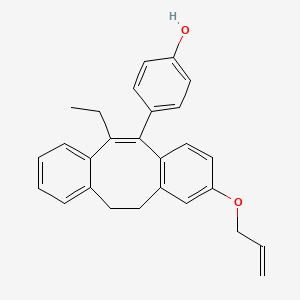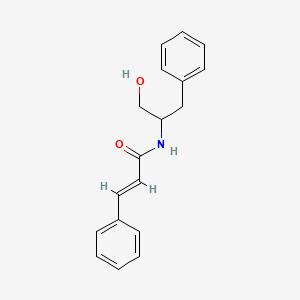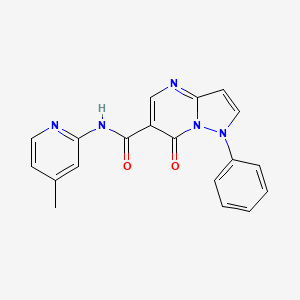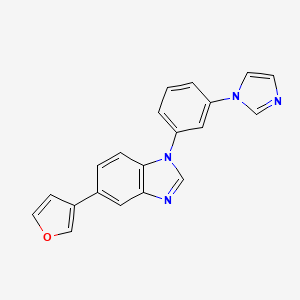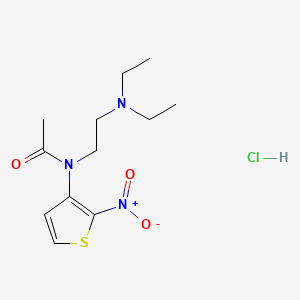![molecular formula C76H89Cl5F4N8 B12743110 2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride CAS No. 83658-30-4](/img/structure/B12743110.png)
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group attached to a dihydroisoquinoline core, which is further linked to a dimethylethanamine moiety. The pentahydrochloride form indicates the presence of five hydrochloride molecules associated with the compound, enhancing its solubility and stability.
准备方法
合成路线和反应条件
2-[1-(3-氟苯基)-3,4-二氢异喹啉-3-基]-N,N-二甲基乙胺的合成通常涉及多个步骤,从二氢异喹啉核心的形成开始。这可以通过 Pictet-Spengler 反应实现,其中芳香醛在酸催化剂存在下与胺反应。氟苯基通过 Friedel-Crafts 酰化反应引入,然后还原形成所需的二氢异喹啉结构。最后一步是在碱性条件下用 N,N-二甲基乙胺烷基化二氢异喹啉,得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以提高产率和纯度。这包括使用高纯度试剂,控制反应温度以及采用先进的纯化技术,如重结晶和色谱法。五盐酸盐形式通常是通过在合适的溶剂中用盐酸处理游离碱,然后结晶获得的。
化学反应分析
反应类型
2-[1-(3-氟苯基)-3,4-二氢异喹啉-3-基]-N,N-二甲基乙胺会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,导致形成喹啉衍生物。
还原: 使用氢气和钯催化剂的还原反应可以将二氢异喹啉核心转化为完全饱和的异喹啉。
取代: 亲核取代反应可以在氟苯基上发生,其中氟原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 钯催化剂的氢气。
取代: 碱存在下亲核试剂,如胺或硫醇。
主要产物
氧化: 喹啉衍生物。
还原: 饱和异喹啉化合物。
取代: 各种取代的苯基衍生物。
科学研究应用
2-[1-(3-氟苯基)-3,4-二氢异喹啉-3-基]-N,N-二甲基乙胺在科学研究中有多种应用:
化学: 用作合成更复杂分子和研究反应机理的构建模块。
生物学: 研究其作为受体结合研究中的配体以及其对细胞过程的影响的潜力。
医学: 探索其药理特性,包括对神经系统疾病的潜在治疗作用。
工业: 用于开发新材料,并作为合成特种化学品的中间体。
作用机制
2-[1-(3-氟苯基)-3,4-二氢异喹啉-3-基]-N,N-二甲基乙胺的作用机制涉及它与特定分子靶标(如受体或酶)的相互作用。氟苯基增强其与这些靶标的结合亲和力,而二氢异喹啉核心调节其活性。该化合物可能作为激动剂或拮抗剂起作用,具体取决于靶标,并且可以影响各种信号通路,导致细胞功能发生变化。
相似化合物的比较
类似化合物
- 1-(3-氟苯基)-2-(1,2,3,4-四氢异喹啉-2-基)乙胺
- 3-(3-氟苯基)-1,2,3,4-四氢异喹啉
- N,N-二甲基-2-(3-氟苯基)-1,2,3,4-四氢异喹啉
独特性
2-[1-(3-氟苯基)-3,4-二氢异喹啉-3-基]-N,N-二甲基乙胺由于其特殊的取代模式和五盐酸盐形式的存在而脱颖而出,这增强了其溶解度和稳定性。这种独特的结构有助于其独特的化学和生物学特性,使其成为研究和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
83658-30-4 |
|---|---|
分子式 |
C76H89Cl5F4N8 |
分子量 |
1367.8 g/mol |
IUPAC 名称 |
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride |
InChI |
InChI=1S/4C19H21FN2.5ClH/c4*1-22(2)11-10-17-13-14-6-3-4-9-18(14)19(21-17)15-7-5-8-16(20)12-15;;;;;/h4*3-9,12,17H,10-11,13H2,1-2H3;5*1H |
InChI 键 |
HMHPYTWGMIHKGF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.Cl.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




